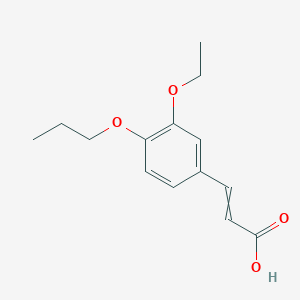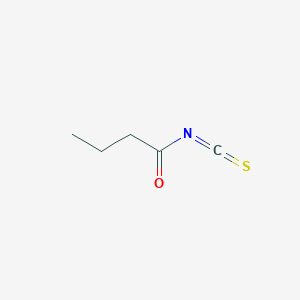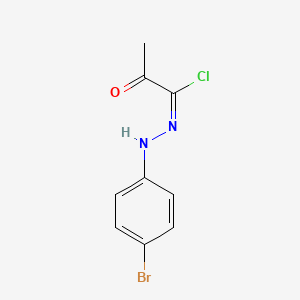
2-Ethylhexanoic acid niobium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexanoic acid niobium is a niobium-based compound where niobium is coordinated with 2-ethylhexanoic acid. This compound is known for its solubility in organic solvents and is widely used in various industrial and chemical applications. The coordination of niobium with 2-ethylhexanoic acid enhances its utility in catalysis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexanoic acid niobium typically involves the reaction of niobium pentachloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The general reaction can be represented as:
NbCl5+5C8H16O2→Nb(C8H15O2)5+5HCl
where ( NbCl_5 ) is niobium pentachloride and ( C_8H_{16}O_2 ) is 2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexanoic acid niobium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: The 2-ethylhexanoic acid ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Other carboxylic acids or ligands in the presence of a base.
Major Products:
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
Applications De Recherche Scientifique
2-Ethylhexanoic acid niobium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in biological systems due to its coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism by which 2-ethylhexanoic acid niobium exerts its effects is primarily through its ability to coordinate with other molecules. The niobium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing transition states and lowering activation energies in chemical reactions.
Comparaison Avec Des Composés Similaires
Tin (II) ethylhexanoate: Used as a catalyst in polymerization reactions.
Cobalt (II) ethylhexanoate: Employed as a drier in alkyd resins.
Nickel (II) ethylhexanoate: Utilized in various industrial applications.
Uniqueness: 2-Ethylhexanoic acid niobium is unique due to its specific coordination chemistry with niobium, which imparts distinct catalytic properties and solubility characteristics. Unlike other metal ethylhexanoates, niobium complexes are particularly effective in oxidation and polymerization reactions, making them valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H16NbO2 |
|---|---|
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;niobium |
InChI |
InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
JGUAIAMPONKRLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


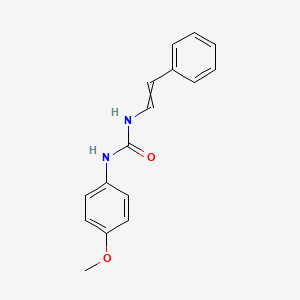
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)


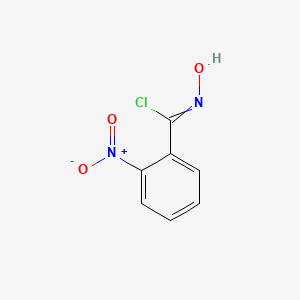


![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
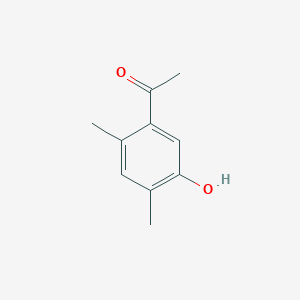
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
